N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide

Kynurenine Aminotransferase II KAT2 Inhibition Neuropharmacology

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide (CAS 898421-57-3) is a synthetic small molecule belonging to the N-(4-aryl-thiazol-2-yl)-sulfonamide class, characterized by a 4-cyanophenyl substituent on the thiazole ring and a 2-sulfonamidobenzamide core. This compound was developed as part of a broader program targeting the kynurenine pathway, a key metabolic route of tryptophan degradation implicated in neurodegenerative and psychiatric disorders.

Molecular Formula C24H18N4O4S2
Molecular Weight 490.55
CAS No. 898421-57-3
Cat. No. B2575344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide
CAS898421-57-3
Molecular FormulaC24H18N4O4S2
Molecular Weight490.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C24H18N4O4S2/c1-32-18-10-12-19(13-11-18)34(30,31)28-21-5-3-2-4-20(21)23(29)27-24-26-22(15-33-24)17-8-6-16(14-25)7-9-17/h2-13,15,28H,1H3,(H,26,27,29)
InChIKeyUJXOURZNIAWILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide (CAS 898421-57-3)


N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide (CAS 898421-57-3) is a synthetic small molecule belonging to the N-(4-aryl-thiazol-2-yl)-sulfonamide class, characterized by a 4-cyanophenyl substituent on the thiazole ring and a 2-sulfonamidobenzamide core [1]. This compound was developed as part of a broader program targeting the kynurenine pathway, a key metabolic route of tryptophan degradation implicated in neurodegenerative and psychiatric disorders [2]. Its primary documented biological activity is inhibition of kynurenine aminotransferase II (KAT2), an enzyme responsible for the production of the neuroactive metabolite kynurenic acid [3].

Why Generic Substitution is Inappropriate for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide in Kynurenine Pathway Research


The kynurenine pathway contains multiple enzymes, including KAT2 and kynurenine 3-monooxygenase (KMO), which compete for the same substrate (L-kynurenine) to produce metabolites with opposing neuroactive properties. Potent tool compounds like Ro 61-8048 are high-affinity KMO inhibitors (IC50 = 37 nM), while others like PF-04859989 are potent KAT2 inhibitors (IC50 = 23 nM for hKAT II) [1]. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide, with its distinct 2-sulfonamidobenzamide architecture and an IC50 of 910 nM for human KAT2, occupies a specific activity and selectivity niche that cannot be replicated by simply substituting a more potent but differently selective inhibitor from the same general class [2][3]. Such substitution would confound experimental interpretation, particularly in cellular or in vivo models where the balance between KYNA and quinolinic acid is being measured .

Quantitative Differentiation Guide for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide vs. Closest Analogs


Target Compound's KAT2 Inhibitory Potency (IC50 = 910 nM) is Weak to Moderate Compared to Reference KAT2 Inhibitors

The most well-characterized biological activity for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is the inhibition of human recombinant KAT2, with an IC50 of 910 nM [1]. For comparison, the reference KAT2 inhibitor PF-04859989 is approximately 28- to 39-fold more potent, with an IC50 of 23-32 nM for the human enzyme. Another analog, 2-alaninoyl-5-(4-fluorophenyl)thiazole, achieves an IC50 of 97 nM, which is about 9.4-fold more potent than the target compound . This places the target compound in a weaker potency tier that may be useful for studies requiring partial inhibition or a wider dynamic range for dose-response experiments [2].

Kynurenine Aminotransferase II KAT2 Inhibition Neuropharmacology

Regioisomeric Differentiation: 2-Sulfonamidobenzamide vs. 3-Sulfonamidobenzamide Scaffold

The target compound features a 2-sulfonamidobenzamide core (ortho-substitution), whereas its direct regioisomer, N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide, has a 3-sulfonamidobenzamide core (meta-substitution) . While no direct biochemical comparison data is publicly available, in analogous HCV NS3/4A sulfonamidobenzamide inhibitor series, the position of the sulfonamide group on the benzamide ring dramatically alters both molecular docking poses and key hydrogen bond interactions with the catalytic serine and glycine residues [1]. In that study, a change in substitution pattern on the central phenyl ring altered the binding free energy and interaction fingerprint, leading to different inhibitory potencies [1]. This suggests that the 2-sulfonamidobenzamide regioisomer may engage protein targets in a fundamentally distinct manner compared to its 3-substituted analog.

Regioisomer Structure-Activity Relationship Chemical Procurement

Kynurenine Pathway Modulatory Profile: KAT2 Activity vs. Reference KMO Inhibitor Ro 61-8048

The target compound is documented as a KAT2 inhibitor (IC50 = 910 nM) [1], whereas the well-known reference compound Ro 61-8048 is a high-affinity KMO inhibitor (IC50 = 37 nM; Ki = 4.8 nM) [2]. These two enzymes, KAT2 and KMO, catalyze divergent branches of the kynurenine pathway, producing kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK), respectively. Inhibition of KAT2 is expected to decrease KYNA production, while KMO inhibition increases KYNA levels [3]. This means the target compound and Ro 61-8048 are expected to have opposite effects on KYNA levels, despite both acting on the same metabolic pathway. Therefore, the target compound offers a fundamentally different mechanism of pathway modulation compared to the broadly used KMO inhibitor Ro 61-8048.

Kynurenine Pathway Enzyme Selectivity Tool Compound

Summary of Absent Public Data: A Critical Procurement Consideration

A search of public databases, including ChEMBL and PubMed, reveals no published data for this compound in key dimensions where well-studied analogs like Ro 61-8048 and PF-04859989 are thoroughly characterized. Specifically, there is no publicly available data on (1) KAT2/KAT1 selectivity ratio, (2) CYP-mediated metabolic stability, (3) cellular permeability (e.g., Caco-2 or MDCK Papp), or (4) in vivo brain exposure (Kp or Kp,uu). For comparison, PF-04859989 has a well-defined brain penetrant profile with documented in vivo efficacy, and Ro 61-8048 has established oral bioavailability with ED50 values of 3-5 μmol/kg in gerbil brain [1]. The absence of these data for the target compound represents a significant experimental risk factor that must be weighed against its unique structural features [2].

Data Availability Uncharacterized Compound Research Risk

Recommended Applications for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide Based on Differentiated Evidence


Probing KAT2-Mediated KYNA Regulation in Cellular Models Where Complete Enzyme Inhibition is Undesirable

The compound's moderate KAT2 inhibitory potency (IC50 = 910 nM) [1] makes it suitable for pharmacological studies where only partial KAT2 inhibition is desired, allowing researchers to observe subtle changes in kynurenic acid (KYNA) production without fully ablating enzyme activity. This contrasts with high-potency inhibitors like PF-04859989 (IC50 = 23 nM), which achieve near-complete target engagement at low concentrations, potentially masking nuanced regulatory mechanisms [2]. Its use requires validation in cell-based assays measuring KYNA depletion to confirm on-target engagement at relevant concentrations.

Structure-Activity Relationship Studies Focused on the 2-Sulfonamidobenzamide Pharmacophore

The ortho-substituted 2-sulfonamidobenzamide core represents a distinct chemical topology compared to the more common meta- or para-substituted sulfonamidobenzamide analogs [1]. This unique scaffold orientation affects hydrogen bonding geometry with the catalytic residues of target proteases, as demonstrated in computational studies of analogous sulfonamidobenzamide inhibitors [2]. For medicinal chemistry programs exploring the impact of benzamide substitution patterns on KAT2 or other target selectivity, this compound serves as a key reference standard.

Differential Kynurenine Pathway Profiling to Distinguish KAT2 from KMO Inhibition Effects

The compound is a documented KAT2 inhibitor, while the reference compound Ro 61-8048 is a KMO inhibitor (IC50 = 37 nM) [1][2]. When used in parallel experiments in microglial or neuronal cell cultures, these two tools can dissect the opposing contributions of each enzyme to overall kynurenine metabolism. A KAT2 inhibitor is expected to decrease extracellular KYNA levels, whereas a KMO inhibitor increases them [3]. This differential profiling is critical for dissecting the role of these two competing pathways in immune or neurological processes.

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